![molecular formula C13H18N2 B1529343 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline CAS No. 1340189-20-9](/img/structure/B1529343.png)
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline
Overview
Description
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is characterized by the presence of a bicyclic structure containing a nitrogen atom, which is fused to a benzene ring substituted with a methyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline typically involves the reaction of 2-methylaniline with a bicyclic azabicycloheptane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The compound is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline exhibit potential antidepressant effects. The bicyclic structure allows for interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways, which are crucial targets in treating depression and anxiety disorders .
1.2 Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound is being investigated for its neuroprotective properties. Studies suggest that it may help in conditions like Alzheimer's disease and Parkinson's disease by modulating neuroinflammatory responses and promoting neuronal survival .
1.3 Analgesic Properties
The compound has been evaluated for analgesic effects, showing promise as a pain management alternative. Its mechanism appears to involve modulation of pain pathways in the central nervous system, potentially offering a new avenue for chronic pain treatment without the side effects associated with traditional opioids .
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its unique bicyclic structure allows chemists to create complex molecules through various coupling reactions and transformations .
2.2 Synthesis of Novel Compounds
Researchers have utilized this compound to synthesize derivatives that demonstrate enhanced biological activity or improved pharmacokinetic profiles. For instance, modifications at the aniline nitrogen or the methylene bridge can yield compounds with tailored properties for specific therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the amino group allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methylaniline: A simpler analogue lacking the bicyclic structure.
2-Azabicyclo[2.2.1]heptane: A compound with a similar bicyclic structure but without the aromatic ring and amino group.
Uniqueness
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is unique due to its combination of a bicyclic structure and an aromatic ring with an amino group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogues .
Biological Activity
5-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry and pharmacology. This bicyclic structure is associated with various biological effects, including antitumor properties, which have been explored in recent studies.
Chemical Structure and Properties
The molecular formula of this compound can be expressed as , indicating a complex structure that may interact with biological targets in unique ways.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antitumor Activity : Compounds related to the bicyclic structure have shown promising results in inhibiting cancer cell proliferation.
- Mechanisms of Action : Studies indicate that these compounds may induce apoptosis in cancer cells while sparing normal lymphocytes, suggesting a selective toxicity profile.
Antiproliferative Effects
A notable study evaluated the antiproliferative activity of various compounds related to the azabicyclo structure against several cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
9e | CaSki (Cervical) | 28 |
9e | MDA-MB-231 (Breast) | 18 |
9e | SK-Lu-1 (Lung) | 20 |
The compound 9e , derived from a similar bicyclic framework, demonstrated moderate antiproliferative activity across these cell lines, indicating potential for further development as an antitumor agent .
The mechanism by which these compounds exert their effects was explored through various assays:
- Apoptosis Induction : The study indicated that compound 9e triggered apoptosis through a caspase-dependent pathway, highlighting its potential as a therapeutic agent .
- Selectivity : The compound exhibited greater selectivity for tumor cells over normal lymphocytes, which is crucial for minimizing side effects in cancer treatment .
Pharmacokinetics and ADME Profiling
In silico predictions regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of related compounds suggest favorable profiles for oral bioavailability and metabolic stability. These findings support further investigation into their therapeutic viability.
Properties
IUPAC Name |
5-(2-azabicyclo[2.2.1]heptan-2-yl)-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-9-2-4-12(7-13(9)14)15-8-10-3-5-11(15)6-10/h2,4,7,10-11H,3,5-6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBHMPJBSUUZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3CCC2C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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